molecular formula C8H15NO2 B1463001 3-(1,3-Dioxolan-2-yl)piperidine CAS No. 1001939-65-6

3-(1,3-Dioxolan-2-yl)piperidine

Cat. No. B1463001
CAS RN: 1001939-65-6
M. Wt: 157.21 g/mol
InChI Key: QAFXKOPNBQVMIE-UHFFFAOYSA-N
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Description

“3-(1,3-Dioxolan-2-yl)piperidine” is a chemical compound with the CAS Number: 1001939-65-6 . It has a molecular weight of 157.21 . The IUPAC name for this compound is 3-(1,3-dioxolan-2-yl)piperidine . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for “3-(1,3-Dioxolan-2-yl)piperidine” is 1S/C8H15NO2/c1-2-7(6-9-3-1)8-10-4-5-11-8/h7-9H,1-6H2 . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

As mentioned earlier, “3-(1,3-Dioxolan-2-yl)piperidine” is a liquid at room temperature . It has a molecular weight of 157.21 .

Scientific Research Applications

Pharmaceutical Industry

Piperidine derivatives, including 3-(1,3-Dioxolan-2-yl)piperidine, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Anticancer Agents

Piperidine derivatives are utilized as anticancer agents . Their unique structure allows them to interact with various biological targets, potentially inhibiting the growth of cancer cells .

Antiviral Agents

Piperidine derivatives also serve as antiviral agents . They can interfere with the life cycle of viruses, potentially preventing viral replication .

Antimalarial Agents

The antimalarial activity of piperidine derivatives makes them valuable in the fight against malaria . They can disrupt the life cycle of the malaria parasite, potentially preventing the disease .

Antimicrobial and Antifungal Agents

Piperidine derivatives are used as antimicrobial and antifungal agents . They can inhibit the growth of bacteria and fungi, potentially preventing infections .

Antihypertensive Agents

As antihypertensive agents, piperidine derivatives can help control high blood pressure . They can relax and widen blood vessels, potentially reducing blood pressure .

Analgesic and Anti-inflammatory Agents

Piperidine derivatives are used as analgesic and anti-inflammatory agents . They can reduce pain and inflammation, potentially improving quality of life for patients with various conditions .

Anti-Alzheimer Agents

Piperidine derivatives are being explored as potential anti-Alzheimer agents . They may have the ability to interact with biological targets associated with Alzheimer’s disease, potentially slowing its progression .

Safety And Hazards

The safety information for “3-(1,3-Dioxolan-2-yl)piperidine” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(1,3-dioxolan-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-7(6-9-3-1)8-10-4-5-11-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFXKOPNBQVMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxolan-2-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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